Source: (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane is a silane compound that incorporates perfluorinated alkyl groups. These compounds are often derived from fluorinated hydrocarbons and are used in various chemical processes.
Classification: This compound belongs to the class of organosilicon compounds, specifically silanes. It contains both chlorosilane and perfluorinated groups, which contribute to its unique properties.
Methods: The synthesis of (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane typically involves:
Technical details such as reaction times and temperatures can vary based on the specific reagents used and desired purity levels.
Structure: The molecular structure of (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane can be represented as follows:
Data:
The presence of fluorine atoms contributes to its hydrophobic characteristics and thermal stability.
Reactions: (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane can participate in various chemical reactions:
Technical details regarding reaction conditions (e.g., temperature, solvent choice) are critical for optimizing yields and selectivity.
The mechanism of action for (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane primarily involves:
Data from studies indicate that these mechanisms enhance the compound's reactivity in surface modification applications.
Physical Properties:
Chemical Properties:
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for characterizing the compound's structure and confirming purity.
(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane has several scientific uses:
This compound's unique properties make it valuable in industries such as electronics, textiles, and coatings.
The industrial synthesis of (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane (CAS 38436-16-7) proceeds via hydrosilylation, a cornerstone reaction in organosilicon chemistry. This pathway involves the catalytic addition of methyldichlorosilane (CH₃SiHCl₂) to 1H,1H,2H,2H-perfluoro-1-hexene under inert conditions. Platinum-based catalysts—typically Karstedt's or Speier's catalyst—are employed at concentrations of 5–50 ppm to facilitate the anti-Markovnikov addition, ensuring the silicon atom bonds preferentially to the terminal carbon of the perfluoroalkene. The exothermic reaction requires precise temperature control (60–90°C) to prevent oligomerization and catalyst deactivation [4].
Post-reaction purification leverages fractional distillation under reduced pressure (48 mm Hg), exploiting the compound’s boiling point of 86°C and density of 1.434 g/cm³. This step removes unreacted silanes and perfluoroolefins, as well as non-volatile platinum residues. The high hydrolysis sensitivity (rated 8/10) necessitates anhydrous conditions throughout synthesis, typically achieved using molecular sieves or nitrogen sparging. Industrial reactors employ corrosion-resistant materials like Hastelloy or glass-lined steel to withstand acidic byproducts such as HCl [4].
Table 1: Key Physicochemical Properties of (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-Silane
Property | Value | Method/Conditions |
---|---|---|
Molecular Formula | C₇H₇Cl₂F₉Si | - |
Molecular Weight | 361.11 g/mol | - |
Boiling Point | 86°C | At 48 mm Hg |
Density | 1.434 ± 0.06 g/cm³ | Predicted |
Refractive Index | 1.3560 | - |
Hydrolysis Sensitivity | High (Rating: 8) | Reacts rapidly with moisture |
The hydrosilylation mechanism proceeds through Chugaev’s cycle, where the platinum(0) catalyst forms a π-complex with the perfluoroalkene, followed by oxidative addition of the Si–H bond from methyldichlorosilane. The selectivity for β-addition (anti-Markovnikov) is governed by the electron-withdrawing perfluoroalkyl group, which reduces electron density at the internal alkene carbon. This electronic bias directs the platinum to the terminal carbon, forming a linear perfluoroalkyl chain attached to silicon [4].
Catalyst poisoning is a critical concern due to trace amines, phosphines, or sulfur compounds in raw materials. Strategies to mitigate this include pre-treatment of reagents with adsorbents (e.g., activated carbon) or using sterically hindered platinum catalysts like Pt₂(dvs)₃ (divinyltetramethyldisiloxane complex). Recent advances demonstrate that nanoparticle-supported platinum enhances recyclability, reducing catalyst loading by 30–40% while maintaining >95% conversion. The reaction’s progress is monitored via infrared spectroscopy, tracking the disappearance of the Si–H peak at 2100–2200 cm⁻¹ [2] [4].
Industrial production of fluorinated silanes faces a strategic choice between batch and continuous flow systems. Batch reactors dominate small-scale (<100 kg) or multiproduct facilities due to operational flexibility—they accommodate varying reaction schedules and allow mid-process adjustments. However, they suffer from inefficient heat management during exothermic hydrosilylation, leading to hot spots that degrade product selectivity. Scaling batch reactions beyond 500 L also intensifies purification challenges, with distillation yield dropping 5–10% due to prolonged heating [3] [6].
Continuous flow systems excel in process intensification for large-scale runs. Microreactors with channel diameters <1 mm achieve near-instantaneous heat transfer (Q = U × A × ΔT), maintaining isothermal conditions (±2°C) even at production rates of 1 ton/day. The small reactor volume (typically 10–100 mL) enhances safety by minimizing exposure to hazardous intermediates. A key innovation is inline analytics: FTIR or Raman probes monitor conversion in real-time, enabling immediate feedback control of residence time (2–5 min) and temperature [3] [6] [9].
Table 2: Performance Metrics: Batch vs. Continuous Flow Systems
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Typical Volume | 100–10,000 L | 0.01–0.1 L (unit cell) |
Heat Transfer Efficiency | Low (U: 100–200 W/m²K) | High (U: 1000–5000 W/m²K) |
Temperature Control | ±5°C | ±1°C |
Production Scalability | Linear (vessel replication) | Exponential (numbering-up) |
Purity Consistency | 90–95% | 98–99.5% |
Footprint | Large (20–100 m²) | Compact (5–10 m²) |
Flow chemistry’s limitations emerge with solids formation—common if catalyst agglomeration occurs. Oscillatory flow reactors with baffled designs mitigate this by inducing shear rates >500 s⁻¹, suspending particulates without clogging. Economic analyses reveal flow systems reduce capex by 30% for capacities >500 tons/year, primarily through minimized reactor size and automated purification [6] [9].
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